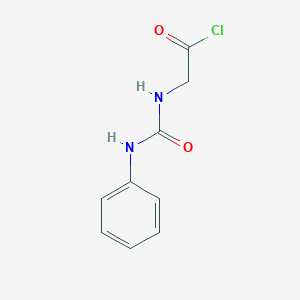
N-(Phenylcarbamoyl)glycyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylcarbamoyl)glycyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a phenyl group attached to a carbamoyl moiety, which is further linked to a glycyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Phenylcarbamoyl)glycyl chloride typically involves the reaction of phenyl isocyanate with glycine chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Phenyl isocyanate} + \text{Glycine chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Phenylcarbamoyl)glycyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form N-(Phenylcarbamoyl)glycine and hydrochloric acid.
Condensation reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation reactions: Various organic compounds, often in the presence of catalysts.
Major Products Formed:
N-(Phenylcarbamoyl)glycine: Formed through hydrolysis.
Substituted carbamoyl derivatives: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: N-(Phenylcarbamoyl)glycyl chloride is used as an intermediate in the synthesis of peptides and other complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and protein modifications. It may also be employed in the development of enzyme inhibitors and other bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(Phenylcarbamoyl)glycyl chloride involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is replaced by a nucleophile, resulting in the formation of a new compound.
Comparaison Avec Des Composés Similaires
- N-(Phenylcarbamoyl)glycine
- N-(Phenylcarbamoyl)alanine
- N-(Phenylcarbamoyl)valine
Comparison: N-(Phenylcarbamoyl)glycyl chloride is unique due to the presence of the glycyl chloride group, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile intermediate in organic synthesis. Additionally, its applications in various scientific research fields highlight its importance and potential for further exploration.
Propriétés
Numéro CAS |
80909-89-3 |
|---|---|
Formule moléculaire |
C9H9ClN2O2 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
2-(phenylcarbamoylamino)acetyl chloride |
InChI |
InChI=1S/C9H9ClN2O2/c10-8(13)6-11-9(14)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,14) |
Clé InChI |
VUUZAIVUEFQCAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


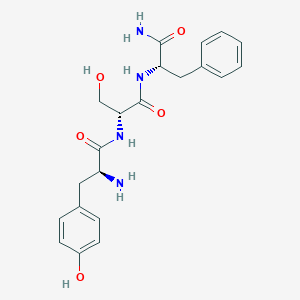
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
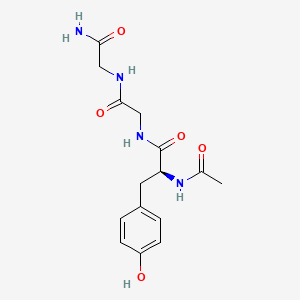
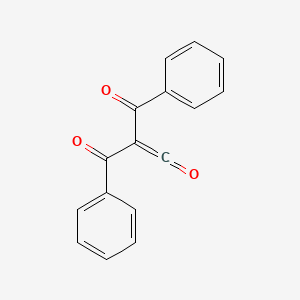
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
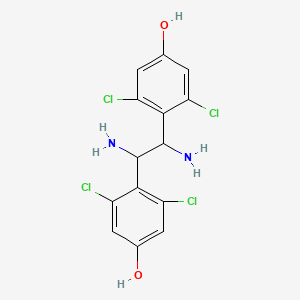
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
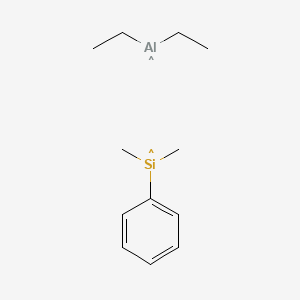
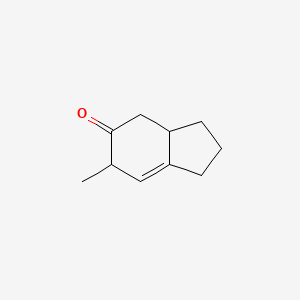
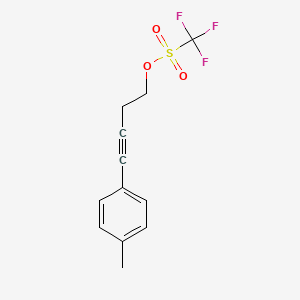
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
